
3'-Deoxy-3'-fluorothymidine-5'-monophosphate-d3 Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt is a synthetic nucleotide analog. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C10H9D3FN2O7P•2Na and a molecular weight of 371.18 . It is known for its applications in antiviral research, particularly in the study of HIV.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt involves multiple steps, starting from thymidine. The fluorination at the 3’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The phosphorylation at the 5’ position is typically carried out using phosphoryl chloride (POCl3) in the presence of a base like pyridine. The final product is then converted to its disodium salt form by neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3’-azido-3’-deoxythymidine-5’-monophosphate.
科学的研究の応用
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用機序
The compound exerts its effects by mimicking natural nucleotides and incorporating into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to chain termination. The primary molecular target is the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV .
類似化合物との比較
Similar Compounds
- 3’-Fluoro-3’-deoxythymidine 5’-monophosphate
- 3’-Deoxy-3’-fluoro-5’-thymidylic Acid-d3 Disodium
- 2’,3’-Dideoxy-3’-fluoro-5-methyluridine-d3 5’- (Dihydrogen Phosphate) Disodium
Uniqueness
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt is unique due to its deuterium labeling (d3), which enhances its stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required .
特性
分子式 |
C10H12FN2Na2O7P |
|---|---|
分子量 |
371.18 g/mol |
IUPAC名 |
disodium;[(2R,3S,5R)-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14FN2O7P.2Na/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18;;/h3,6-8H,2,4H2,1H3,(H,12,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3;; |
InChIキー |
KVBSTKVGADGIGP-CLSOZLIOSA-L |
異性体SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])F.[Na+].[Na+] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])F.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


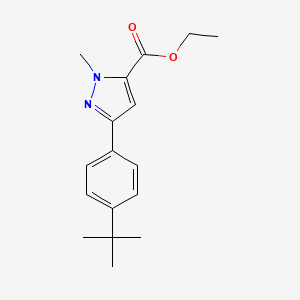
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)
![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
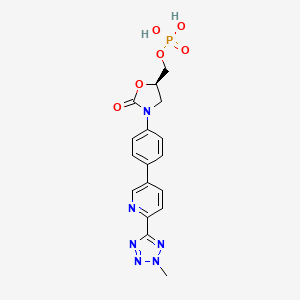
![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)

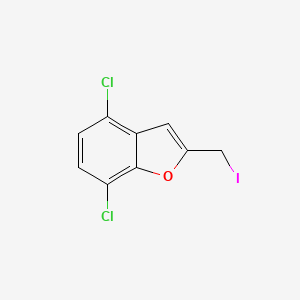

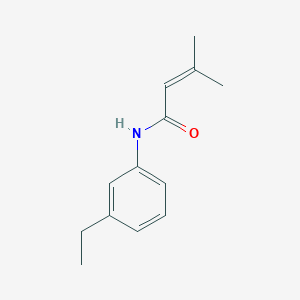
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)
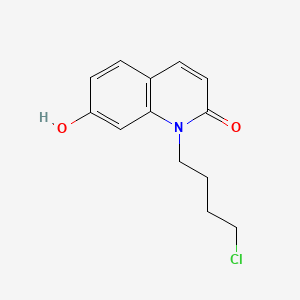
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
